molecular formula C20H25N5O5S B2708113 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 899733-08-5

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2708113
CAS RN: 899733-08-5
M. Wt: 447.51
InChI Key: FCYVKWAIGXTYEN-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,4-c]pyrazole, which is a type of heterocyclic compound . Heterocyclic compounds, such as pyrazoles, are often used as scaffolds in the synthesis of drugs due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The compound contains a thieno[3,4-c]pyrazole core, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. The five-membered ring contains two nitrogen atoms and the six-membered ring contains a sulfur atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds, such as pyrazolines, have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Scientific Research Applications

properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c26-19(21-7-4-8-24-9-11-30-12-10-24)20(27)22-18-16-13-31(28,29)14-17(16)23-25(18)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYVKWAIGXTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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